Lipophilicity (logP) Differentiation: Propyl vs. Methyl and Ethyl Analogs
The calculated logP (cLogP) of 2,4-dipropylpyrimidine-5-carboxylic acid is 0.96 . While direct experimental logP values for the methyl and ethyl analogs are not available in the same study, the trend in lipophilicity with increasing alkyl chain length is well-established: the dimethyl analog (MW 152.15) is expected to have a cLogP significantly lower than 0.96, while the diethyl analog (MW 180.20) would fall between the two. This ~0.96 cLogP value positions the propyl derivative for improved membrane permeability relative to smaller alkyl variants, a critical parameter in cell-based assays and oral bioavailability optimization [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 0.96 |
| Comparator Or Baseline | 2,4-Dimethylpyrimidine-5-carboxylic acid (cLogP estimated <0.5); 2,4-Diethylpyrimidine-5-carboxylic acid (cLogP estimated between 0.5 and 0.96) |
| Quantified Difference | cLogP increase of >0.5 units vs. dimethyl analog; ~0.2–0.4 units vs. diethyl analog |
| Conditions | Calculated using ChemAxon software as reported by supplier |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and distribution, making the propyl analog a preferred choice when increased cellular uptake is desired over the more polar methyl or ethyl variants.
- [1] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. View Source
